molecular formula C26H34FNNaO6 B1140116 Hydroxy Cerivastatin Sodium Salt CAS No. 189060-31-9

Hydroxy Cerivastatin Sodium Salt

Cat. No.: B1140116
CAS No.: 189060-31-9
M. Wt: 498.5 g/mol
InChI Key: TUYBKPRGKCUDGR-ZZDRRHRHSA-N
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Description

Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .

Scientific Research Applications

Treatment of Hyperlipidemia

Hydroxy Cerivastatin Sodium Salt has been extensively studied for its efficacy in managing hyperlipidemia, particularly in patients with primary hypercholesterolemia and mixed dyslipidemia.

  • Efficacy : Clinical trials have demonstrated that cerivastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. In a multicenter analysis involving over 2,700 patients, cerivastatin at doses ranging from 0.025 to 0.4 mg/day resulted in a dose-dependent reduction in LDL-C by 14.2% to 36.1% compared to placebo .
  • Safety Profile : The safety and tolerability of this compound have been favorable. Adverse effects were comparable to those observed with placebo treatments, with less than 1% of patients experiencing clinically significant increases in liver enzymes or creatine phosphokinase levels .

Combination Therapy

Research indicates that this compound can be effectively used in combination with fibrates for enhanced lipid-lowering effects. A patent describes the combination therapy involving cerivastatin and fibrates, highlighting its effectiveness in treating dyslipidemia and reducing LDL levels while allowing for lower dosages of both medications .

Pharmacokinetics and Metabolism

This compound is metabolized primarily by cytochrome P450 2C8 enzymes. Variations in these enzymes can affect drug metabolism and patient response to treatment . Studies have shown that genetic polymorphisms in CYP2C8 can lead to altered pharmacokinetics and increased risk of adverse effects such as myopathy or rhabdomyolysis .

Efficacy in Specific Populations

A study focused on patients with type IIb hypercholesterolemia showed that treatment with this compound not only lowered total cholesterol but also improved biliary lipid metabolism without worsening lithogenicity .

  • Study Design : Twenty-one patients received cerivastatin for 12 weeks after an initial placebo phase.
  • Results : Significant reductions in serum total cholesterol were observed, confirming the drug's efficacy while maintaining biliary health.

Long-term Safety Monitoring

Another case analysis involved monitoring over 1,000 patients treated with this compound for up to one year, focusing on long-term safety outcomes and adverse event reporting . The findings indicated a low incidence of severe adverse effects, reinforcing its safety profile for chronic use.

Data Tables

StudyPopulationDosageLDL-C Reduction (%)Safety Notes
2700 patients0.025 - 0.4 mg/day14.2 - 36.1Comparable adverse effects to placebo
21 patients (type IIb)0.2 mg/daySignificant reductionNo worsening of biliary lipid metabolism

Comparison with Similar Compounds

Similar Compounds

  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin

Uniqueness

Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Hydroxy Cerivastatin Sodium Salt to ensure reproducibility?

  • Answer : Synthesis should follow validated protocols for statin derivatives, emphasizing purity control via HPLC (≥95% purity) and structural confirmation using NMR (1H, 13C) and high-resolution mass spectrometry. For novel derivatives, include detailed crystallization conditions and solvent systems. Characterization should adhere to guidelines for reporting salt hydrates, including thermogravimetric analysis (TGA) for water content quantification .

Q. How can researchers optimize cell-based assays to evaluate Hydroxy Cerivastatin’s HMG-CoA reductase inhibition?

  • Answer : Use hepatocyte or macrophage cell lines (e.g., HepG2, THP-1) with standardized protocols:

  • Pre-incubate cells with 0.1–10 µM Hydroxy Cerivastatin for 24–48 hours.
  • Quantify HMG-CoA reductase activity via NADPH consumption assays or LC-MS/MS measurement of mevalonate pathway intermediates (e.g., farnesyl pyrophosphate) .

Q. What analytical techniques are critical for assessing Hydroxy Cerivastatin’s stability under varying pH and temperature conditions?

  • Answer : Perform accelerated stability studies using:

  • Reverse-phase HPLC with UV detection (λ = 240–260 nm) to monitor degradation products.
  • Mass spectrometry to identify hydrolysis byproducts (e.g., lactone forms).
  • pH-dependent solubility profiles (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on Hydroxy Cerivastatin’s drug interactions (e.g., with fibrates) be resolved?

  • Answer : Design crossover studies in relevant models (e.g., humanized CYP3A4 transgenic mice) to isolate CYP450-mediated interactions. For gemfibrozil, monitor glucuronidation inhibition via UGT1A1/1A3 activity assays. Contrast with fenofibrate using pharmacokinetic parameters (AUC, Cmax) and hepatic transporter (OATP1B1) inhibition assays .

Q. What experimental models best capture Hydroxy Cerivastatin’s pleiotropic effects on macrophage proteostasis and plaque stability?

  • Answer : Utilize human-induced pluripotent stem cell-derived macrophages (hiPSC-MCs) treated with 1–10 µM Hydroxy Cerivastatin. Assess:

  • Protein synthesis via SUnSET assay (puromycin incorporation).
  • Isoprenoid depletion using LC-MS/MS quantification of geranylgeranyl pyrophosphate (GGPP).
  • Matrix metalloproteinase-9 (MMP-9) secretion via ELISA .

Q. How should researchers address batch-to-batch variability in Hydroxy Cerivastatin’s bioactivity across preclinical studies?

  • Answer : Implement quality control beyond HPLC purity:

  • Quantify salt content via ion chromatography.
  • Standardize solubility using dynamic light scattering (DLS) for particle size distribution.
  • Validate bioactivity in a reference cell line (e.g., IC50 consistency in HMG-CoA reductase inhibition assays) .

Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

  • Answer : Apply hierarchical Bayesian modeling to integrate in vitro IC50 values with in vivo pharmacokinetic parameters (e.g., tissue distribution, half-life). Use sensitivity analysis to identify confounding variables (e.g., plasma protein binding, metabolic clearance) .

Q. Methodological Guidance for Contradictory Findings

Q. How to resolve inconsistencies in Hydroxy Cerivastatin’s reported mitochondrial toxicity thresholds?

  • Answer : Standardize assay conditions:

  • Use Seahorse XF Analyzers for real-time mitochondrial respiration (OCR/ECAR) in primary cardiomyocytes.
  • Control for statin lipophilicity by comparing Cerivastatin with hydrophilic analogs (e.g., rosuvastatin).
  • Include rescue experiments with mevalonate (200 µM) or coenzyme Q10 .

Q. What protocols mitigate variability in salt form characterization across research groups?

  • Answer : Adopt the ICH Q6A guidelines for polymorph screening:

  • Perform X-ray powder diffraction (XRPD) to identify crystalline phases.
  • Use differential scanning calorimetry (DSC) to detect hydrate transitions.
  • Cross-validate with solid-state NMR for hydrogen bonding patterns .

Properties

CAS No.

189060-31-9

Molecular Formula

C26H34FNNaO6

Molecular Weight

498.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1

InChI Key

TUYBKPRGKCUDGR-ZZDRRHRHSA-N

SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Isomeric SMILES

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

Synonyms

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  M-23 Metabolite; 

Origin of Product

United States

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